molecular formula C21H22ClFN4O3S3 B2591792 (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922820-39-1

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2591792
CAS RN: 922820-39-1
M. Wt: 529.06
InChI Key: YKRTXGMGTUWRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22ClFN4O3S3 and its molecular weight is 529.06. The purity is usually 95%.
BenchChem offers high-quality (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the importance of understanding the metabolic pathways of novel compounds for their safe and effective use in therapy. The study by Renzulli et al. (2011) showed that SB-649868 is extensively metabolized, with principal elimination via feces and minimal urinary excretion, emphasizing the need for comprehensive metabolic studies in drug development Renzulli et al., 2011.

Novel Radiopharmaceuticals in Imaging

Patel et al. (2019) developed [18F]DASA-23 as a novel radiopharmaceutical for measuring pyruvate kinase M2 levels via positron emission tomography (PET), underscoring the role of innovative chemical compounds in enhancing diagnostic accuracy for conditions like glioma. This research demonstrates the application of novel compounds in non-invasive imaging technologies, contributing to improved diagnosis and monitoring of diseases Patel et al., 2019.

Biodistribution and Radiation Dosimetry

The safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers were assessed by Beinat et al. (2020), highlighting the compound's passive crossing of the blood-brain barrier and rapid clearance. Such studies are vital for the safe use of novel compounds in human subjects, particularly in the context of imaging agents Beinat et al., 2020.

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3S3/c22-18-3-4-19(32-18)33(29,30)27-7-5-14(6-8-27)20(28)25-9-11-26(12-10-25)21-24-16-2-1-15(23)13-17(16)31-21/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRTXGMGTUWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.